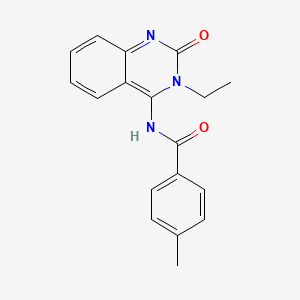

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of chronic pain. Chronic pain is a complex and debilitating condition that affects millions of people worldwide, and there is a significant unmet need for new and effective treatments. EMA401 has shown promise in preclinical studies and has the potential to be a valuable addition to the arsenal of drugs used to treat chronic pain.

Scientific Research Applications

Synthesis and Catalytic Applications

The chemical compound N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide is associated with various scientific research applications, particularly in the field of synthetic chemistry. One of the primary areas of interest is its involvement in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which are synthesized via the condensation of 2-aminobenzamide with aldehydes and ketones. This process benefits from the catalytic action of zirconium (IV) chloride, providing a method characterized by mild reaction conditions, clean reaction media, and straightforward purification processes (Abdollahi-Alibeik & Shabani, 2011).

Electrospray Mass Spectrometry

In the realm of mass spectrometry, derivatives of this compound, prepared through reductive amination, have been examined for their fragmentation spectra using electrospray and collision-induced dissociation techniques. This research contributes to the understanding of how such derivatives behave under mass spectrometric analysis, offering insights into their structural characterization and potential analytical applications (Harvey, 2000).

Antimicrobial Activity

There's also interest in the antimicrobial properties of certain derivatives. For instance, 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives have shown promising activity against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents, with some compounds exhibiting significant efficacy compared to others (Saravanan, Alagarsamy, & Prakash, 2015).

Synthesis of Quinazolin-4(3H)-ones

Moreover, there's research into the synthesis of 2-arylquinazolin-4(3H)-ones through cyclocondensation involving 2-aminobenzamide and aromatic aldehydes, utilizing tetrabutylammonium bromide as a catalyst. This method offers a solvent-free approach, highlighting the environmental benefits of such synthetic strategies (Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010).

Novel Synthetic Routes and Antitumor Agents

Furthermore, new synthetic routes and potential antitumor agents have been explored, focusing on the design and synthesis of novel substituted quinazolines. These compounds have been evaluated for their antitumor activity, with some demonstrating significant inhibitory effects on various cancer cell lines, indicating their potential in cancer therapy (Alanazi et al., 2014).

properties

IUPAC Name |

N-(3-ethyl-2-oxoquinazolin-4-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-21-16(14-6-4-5-7-15(14)19-18(21)23)20-17(22)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVNTMTXWUKIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)

![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylic acid](/img/structure/B2917114.png)

![1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide](/img/structure/B2917116.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)

![Ethyl 6-bromo-5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2917118.png)

![methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2917124.png)